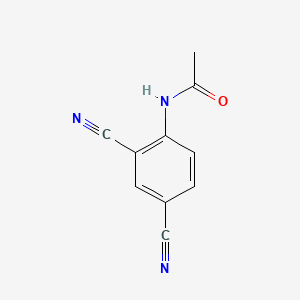

N-(2,4-dicyanophenyl)acetamide

Description

N-(2,4-Dicyanophenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with two cyano (-CN) groups at the 2- and 4-positions, linked to an acetamide moiety. The electron-withdrawing cyano groups likely influence its reactivity, solubility, and molecular interactions, distinguishing it from other acetamide derivatives .

Properties

Molecular Formula |

C10H7N3O |

|---|---|

Molecular Weight |

185.186 |

IUPAC Name |

N-(2,4-dicyanophenyl)acetamide |

InChI |

InChI=1S/C10H7N3O/c1-7(14)13-10-3-2-8(5-11)4-9(10)6-12/h2-4H,1H3,(H,13,14) |

InChI Key |

RMNRRUFHRABYGE-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C=C1)C#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The substituents on the phenyl ring and acetamide moiety significantly impact physicochemical properties and bioactivity. Key analogues include:

Table 1: Structural Comparison of N-(2,4-Dicyanophenyl)acetamide and Analogues

| Compound Name | Substituents/Functional Groups | Key Structural Features |

|---|---|---|

| This compound | 2,4-dicyanophenyl, acetamide | Electron-deficient aromatic ring |

| 2-(2,4-Dichlorophenoxy)-N-(trichloroethyl)acetamide | 2,4-dichlorophenoxy, trichloroethyl, acetamide | Lipophilic Cl substituents, bulky sidechain |

| N-(4-Phenoxyphenyl)acetamide derivatives | 4-phenoxyphenyl, triazole-thio, acetamide | Ether linkage, sulfur-containing heterocycle |

| N-(3,4-Dihydroxyphenyl)acetamide | 3,4-dihydroxyphenyl, acetamide | Polar hydroxyl groups, redox activity |

| Dimethenamid-P (herbicide) | Chloro, thienyl, methoxyethyl, acetamide | Thiophene ring, agrochemical backbone |

Key Observations :

- Electron-withdrawing groups (e.g., -CN, -Cl) enhance stability and resistance to nucleophilic attack, as seen in herbicidal compounds like 2-(2,4-dichlorophenoxy)acetamide derivatives .

- Hydroxyl groups (e.g., N-(3,4-dihydroxyphenyl)acetamide) increase polarity and susceptibility to oxidation, correlating with mutagenic activity .

- Heterocyclic moieties (e.g., triazole-thio in ) improve binding affinity in antimicrobial or cytotoxic applications .

Table 2: Bioactivity Comparison

Key Observations :

- Herbicidal Activity: Chloro-substituted acetamides (e.g., 2,4-dichlorophenoxy derivatives) mimic natural auxins, disrupting plant growth .

- Antimicrobial Properties : Compounds with sulfur-containing groups (e.g., triazole-thio in ) exhibit broad-spectrum activity via membrane disruption .

- Toxicity Concerns : Hydroxylated derivatives (e.g., N-(3,4-dihydroxyphenyl)acetamide) show mutagenicity due to oxidative metabolite formation .

Physicochemical Properties

- Solubility: Cyano and chloro groups reduce aqueous solubility compared to hydroxylated analogues.

- Stability : Electron-withdrawing substituents (e.g., -CN, -Cl) enhance resistance to hydrolysis.

- Synthetic Routes: Many analogues are synthesized via condensation (e.g., chloral hydrate with dichlorophenoxyacetic acid amide) or diazo coupling (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.